Home > Products > Screening Compounds P91078 > dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3765396
CAS Number:
Molecular Formula: C24H21F4NO4
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch Ester)

Compound Description: Diethyl 1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate, commonly known as the Hantzsch ester, is a fundamental building block in the synthesis of 1,4-dihydropyridines. It acts as a source of hydride and is frequently employed in various chemical transformations.

Relevance: The Hantzsch ester shares the core 1,4-dihydropyridine structure with dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The difference lies in the substituents at the 1, 4, and 3,5 positions. While the Hantzsch ester has simple methyl and ethyl ester groups, the target compound features more complex aryl and substituted alkyl ester groups.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride (Manidipine)

Compound Description: Manidipine exists as optically active enantiomers [(S)-(+)- and (R)-(-)-forms]. The (S)-(+)-enantiomer is the active form, demonstrating significant antihypertensive activity in spontaneously hypertensive rats. It also effectively inhibits the binding of [3H]nimodipine to rat cardiac membrane homogenate, suggesting its calcium channel antagonist activity.

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative with a 3-nitrophenyl group at the 4-position and a 2-(nitrooxy)ethyl ester at the 3-position. Its structural features, including the different orientations of carbonyl groups at C3 and C5, and the perpendicular orientation of the phenyl ring at C4 relative to the dihydropyridine ring, have been characterized.

Relevance: This compound is structurally related to dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate through the shared 1,4-dihydropyridine core and the presence of a substituted phenyl group at the 4-position. While both feature nitro-substituted phenyl groups, they differ in the specific substitution pattern (3-nitrophenyl vs. 4-trifluoromethylphenyl) and the ester substituents.

Compound Description: This compound is a radiolabeled analog of Manidipine, containing a carbon-14 isotope at the 6-position of the dihydropyridine ring. It was synthesized for investigating the metabolic fate and distribution of Manidipine in animal models.

Nifedipine

Compound Description: Nifedipine is a prominent 1,4-dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.

Relevance: Although the specific structure of Nifedipine is not provided in the articles, it is consistently referenced as a key member of the 1,4-dihydropyridine class, to which dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate also belongs. The structural similarities likely lie in the dihydropyridine core and the presence of aromatic substituents.

Nicardipine

Compound Description: Nicardipine, like Nifedipine, is a well-established 1,4-dihydropyridine calcium channel blocker used clinically for managing hypertension.

Relevance: Nicardipine is another significant member of the 1,4-dihydropyridine family, sharing the core structure with dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The articles highlight structural modifications of the basic 1,4-dihydropyridine scaffold, with Nicardipine serving as a reference point for comparing the antihypertensive activity and duration of action of newly synthesized analogs.

Nimopidine

Compound Description: Nimopidine is a 1,4-dihydropyridine calcium channel blocker.

Relevance: As a 1,4-dihydropyridine derivative, Nimopidine exemplifies the class of calcium channel antagonists to which dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belongs. Though specific structural details are not provided, the shared core structure and potential for calcium channel blocking activity link them.

Compound Description: BZDC-DHP is a photoreactive 1,4-dihydropyridine designed as a probe for studying human P-glycoprotein (P-gp). It specifically photolabels P-gp and can be used in reversible binding assays to characterize the interaction of chemosensitizers with P-gp.

Niguldipine

Compound Description: Niguldipine is a 1,4-dihydropyridine calcium channel blocker. Studies using the BZDC-DHP probe suggest that Niguldipine can bind to P-glycoprotein, potentially at multiple sites.

Relevance: Niguldipine belongs to the same 1,4-dihydropyridine class as dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Its interaction with P-glycoprotein, a transporter often involved in multidrug resistance, highlights a potential shared property of these compounds.

Properties

Product Name

dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H21F4NO4

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C24H21F4NO4/c1-32-22(30)19-13-29(12-11-15-3-9-18(25)10-4-15)14-20(23(31)33-2)21(19)16-5-7-17(8-6-16)24(26,27)28/h3-10,13-14,21H,11-12H2,1-2H3

InChI Key

KEQWJVBNJRDIHQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)CCC3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)CCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.